Superior S1P1 Potency and Monoselectivity Versus Pan-Agonist FTY720
AUY954 demonstrates high-potency S1P1 agonism (hS1P1 EC50 = 1.2 nM) while exhibiting negligible activity at S1P2-5 receptors (>280-fold selectivity window) . In contrast, FTY720-phosphate is a pan-agonist with potent activity at S1P1 (EC50 = 0.3–0.6 nM), S1P3 (EC50 ≈ 3 nM), S1P4 (EC50 = 0.3–0.6 nM), and S1P5 (EC50 = 0.3–0.6 nM) . The S1P3 agonism of FTY720 has been causally linked to bradycardia in both preclinical and clinical settings [1].
| Evidence Dimension | Receptor selectivity profile |
|---|---|
| Target Compound Data | hS1P1 EC50 = 1.2 nM; S1P2 >10,000 nM; S1P3 = 1,210 nM; S1P4 >1,000 nM; S1P5 = 340 nM |
| Comparator Or Baseline | FTY720-phosphate: S1P1 EC50 = 0.3–0.6 nM; S1P3 EC50 ≈ 3 nM; S1P4 EC50 = 0.3–0.6 nM; S1P5 EC50 = 0.3–0.6 nM |
| Quantified Difference | AUY954 exhibits >280-fold selectivity for S1P1 over S1P2-5; FTY720 lacks subtype discrimination |
| Conditions | γ-GTP-binding assay in CHO cells expressing human S1P receptor subtypes |
Why This Matters
Monoselectivity eliminates confounding S1P3-mediated cardiovascular effects, enabling unambiguous attribution of pharmacological outcomes to S1P1 modulation.
- [1] Clemens JJ, Davis MD, Lynch KR. Synthesis of 4(5)-phenylimidazole-based analogues of sphingosine-1-phosphate and FTY720: Discovery of potent S1P1 receptor agonists. Bioorg Med Chem Lett. 2005;15(15):3568-72. View Source
